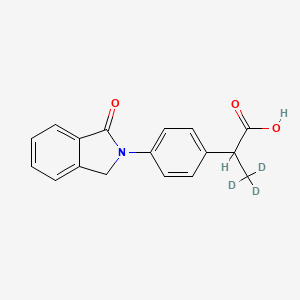
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione is a deuterated analog of a purine derivative. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in specific positions. The deuteration can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione typically involves multiple steps, including the introduction of deuterium atoms. One common approach is to start with a non-deuterated precursor and then perform deuterium exchange reactions under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using specialized equipment to ensure high purity and yield. The process may also include purification steps such as chromatography to isolate the desired deuterated product.
化学反応の分析
Types of Reactions
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.
科学的研究の応用
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of 1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The presence of deuterium can affect the compound’s binding affinity and stability, leading to unique biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(5-Hydroxyhexyl)-3,7-dimethylpurine-2,6-dione: The non-deuterated analog of the compound.
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3-methyl-7-(trideuteriomethyl)purine-2,6-dione: Another deuterated analog with different substitution patterns.
Uniqueness
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione is unique due to its specific deuterium substitution, which can lead to distinct physical and chemical properties. This uniqueness makes it valuable for various research applications, particularly in studying the effects of deuterium on chemical and biological systems.
特性
分子式 |
C13H20N4O3 |
|---|---|
分子量 |
286.36 g/mol |
IUPAC名 |
1-(4,4,5,6,6,6-hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i1D3,6D2,9D |
InChIキー |
NSMXQKNUPPXBRG-PJFGFURISA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
正規SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


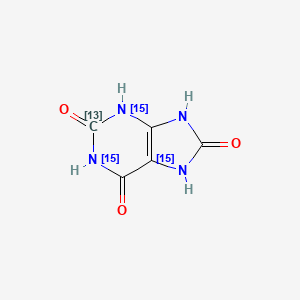
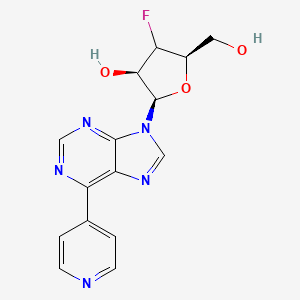

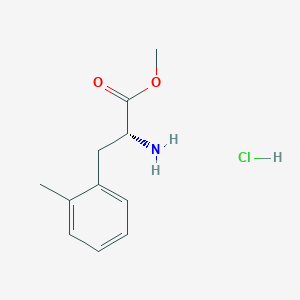
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
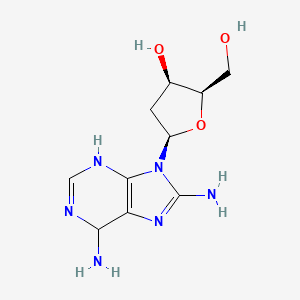
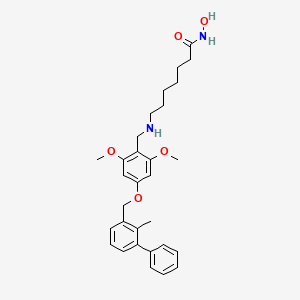

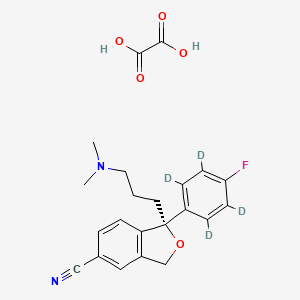

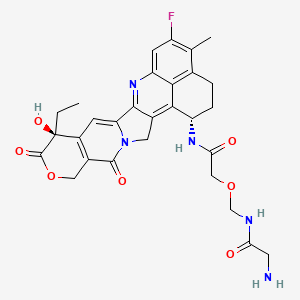
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
